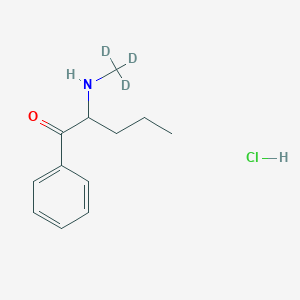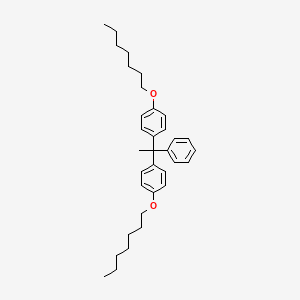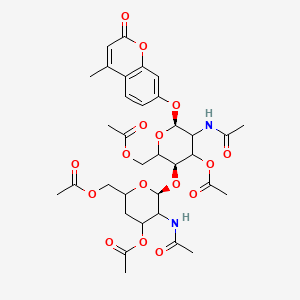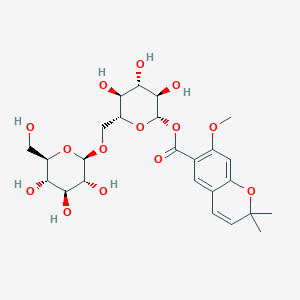
Macrophylloside D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrophylloside D is a natural product derived from the roots of Gentiana macrophylla, a plant commonly used in traditional Chinese medicine. It is a phenolic compound with the molecular formula C25H34O14 and a molecular weight of 558.53 g/mol . This compound has attracted significant attention due to its potential therapeutic properties, including anticancer and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Macrophylloside D involves several steps, including the extraction of the compound from the roots of Gentiana macrophylla. High-performance countercurrent chromatography (HPCCC) has been employed to isolate this compound efficiently . The n-butanol-soluble extract of Gentiana macrophylla contains hydrophilic iridoids, including this compound, which can be further purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant material. The roots of Gentiana macrophylla are harvested, dried, and ground into a fine powder. The powdered material is then subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, or acetone . The extract is concentrated and purified using chromatographic methods to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Macrophylloside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable compound for studying phenolic structures and their reactivity.
Biology: Macrophylloside D has shown potential as an anticancer agent by inhibiting the activity of certain kinases involved in tumor growth. It induces apoptosis, or programmed cell death, in cancer cells.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Macrophylloside D exerts its effects through several molecular targets and pathways. It inhibits the activity of specific kinases involved in tumor growth, leading to the induction of apoptosis in cancer cells . The compound also modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .
Comparaison Avec Des Composés Similaires
Macrophylloside D is structurally similar to other phenolic compounds found in Gentiana macrophylla, such as loganic acid, swertiamarin, and gentiopicroside . this compound is unique due to its specific molecular structure and potent biological activities. Unlike other compounds, this compound has shown significant anticancer and anti-inflammatory properties, making it a promising candidate for further research and development .
List of Similar Compounds
- Loganic acid
- Swertiamarin
- Gentiopicroside
This compound stands out among these compounds due to its unique combination of structural features and biological activities.
Propriétés
Formule moléculaire |
C25H34O14 |
|---|---|
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate |
InChI |
InChI=1S/C25H34O14/c1-25(2)5-4-10-6-11(13(34-3)7-12(10)39-25)22(33)38-24-21(32)19(30)17(28)15(37-24)9-35-23-20(31)18(29)16(27)14(8-26)36-23/h4-7,14-21,23-24,26-32H,8-9H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-,24+/m1/s1 |
Clé InChI |
BKABLXWGRDWHDB-GWOWOUNZSA-N |
SMILES isomérique |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C |
SMILES canonique |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



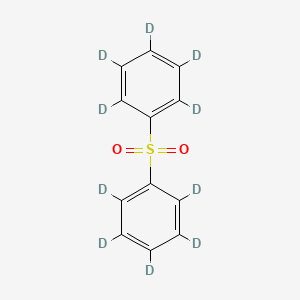
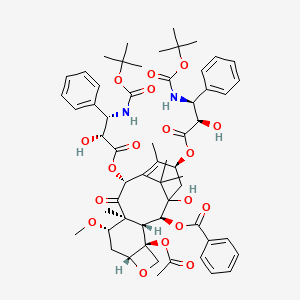
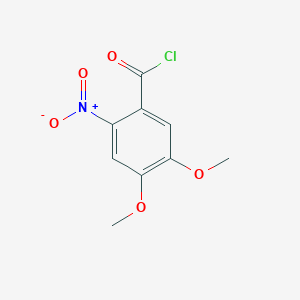
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
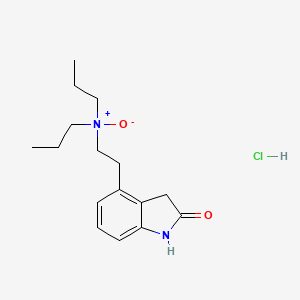
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
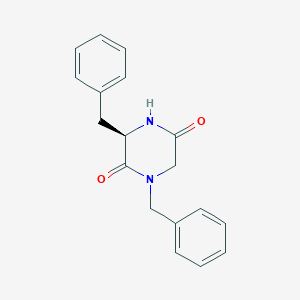
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
